molecular formula C24H18FNO4 B11315750 N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11315750
M. Wt: 403.4 g/mol
InChI Key: JFTZAMVASSLGJJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives This compound is characterized by its unique structure, which includes an isochromene core, a fluorophenyl group, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromene Core: The isochromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Acetylation: The acetylphenyl group can be added through an acetylation reaction using acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide is unique due to its isochromene core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H18FNO4

Molecular Weight

403.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-3-(4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H18FNO4/c1-14(27)15-4-9-20(10-5-15)26-23(28)17-6-11-21-18(12-17)13-22(30-24(21)29)16-2-7-19(25)8-3-16/h2-12,22H,13H2,1H3,(H,26,28)

InChI Key

JFTZAMVASSLGJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)F

Origin of Product

United States

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